

# ARP-100 Overview and Key Quantitative Data

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## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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**ARP-100** is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The table below summarizes its published inhibitory activity (IC<sub>50</sub>) against various MMPs to help you understand its selectivity profile [1] [2] [3].

Enzyme Target	IC <sub>50</sub> Value	Selectivity vs. MMP-2
MMP-2	12 nM	---
MMP-9	200 nM	>16-fold less selective
MMP-3	4.5 µM	>375-fold less selective
MMP-1	>50 µM	>4,000-fold less selective
MMP-7	>50 µM	>4,000-fold less selective

## Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with **ARP-100**.

**Q1: My ARP-100 solution precipitates, or I observe inconsistent results in cellular assays. What should I do?**

- **Cause:** Improper stock solution preparation and storage are the most common causes. DMSO is hygroscopic and can absorb water from the atmosphere, leading to compound degradation and precipitation over time [2].
- **Solutions:**
  - **Use Fresh, Dry DMSO:** Always use a freshly opened, anhydrous DMSO vial to prepare stock solutions.
  - **Confirm Solubility:** The typical solubility in DMSO is 100 mg/mL (274.41 mM) [2]. If you encounter precipitation, briefly warm the vial in a 37°C water bath and vortex it to re-dissolve the compound.
  - **Prepare Fresh Working Solutions:** For in vitro assays, make fresh dilutions from the stock solution for each experiment. Avoid subjecting the stock solution to multiple freeze-thaw cycles.
  - **Validate with a Positive Control:** Use a well-established experimental model to verify biological activity. For example, in an invasion assay using HT1080 fibrosarcoma cells, a significant reduction in invasive elongations should be observed at 50 nM concentration [1].

## Q2: What is the recommended protocol for conducting an in vitro invasion assay with ARP-100?

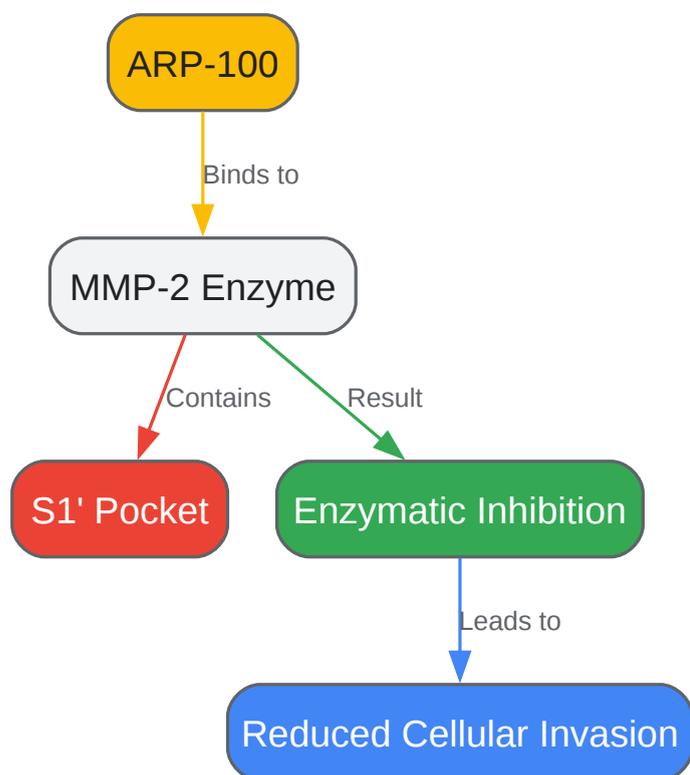
- **Cell Line:** HT1080 sarcoma cells [1].
- **Procedure:**
  - Plate HT1080 cells on Matrigel in complete medium.
  - After 24 hours, incubate the cells with **50 nM ARP-100** [1].
  - Observe and quantify the total number of invasive elongations. A significant reduction compared to the control is the expected outcome [1].

## Q3: How do I prepare a stable in vivo formulation for animal studies?

- **Cause:** Administering compounds in vivo requires formulations that are safe for animals and maintain the compound's stability.
- **Solutions:** Several validated formulations can be used [2]:
  - **For Intravenous (IV) or Intraperitoneal (IP) Injection:** Use a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. This typically yields a clear solution at 3.65 mg/mL [2].
  - **For Oral Administration (PO):** A suspension can be made using 0.5% carboxymethyl cellulose (CMC-Na) at  $\geq 5$  mg/mL [1]. Alternatively, a clear solution can be made with 5% DMSO and 95% Corn oil at 0.52 mg/mL [2].

## Mechanism of Action

The following diagram illustrates how **ARP-100** exerts its anti-invasive effects by selectively inhibiting MMP-2.



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As the diagram shows:

- **ARP-100** selectively binds to the **S1' pocket** of the MMP-2 enzyme [2].
- This binding leads to potent **enzymatic inhibition** (IC<sub>50</sub> of 12 nM) [1] [2].
- The inhibition of MMP-2 results in a **reduction of cellular invasion**, which can be quantified in assays using cell lines like HT1080 [1].

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## References

1. ARP 100 | MMP inhibitor | Mechanism | Concentration [selleckchem.com]
2. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]
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